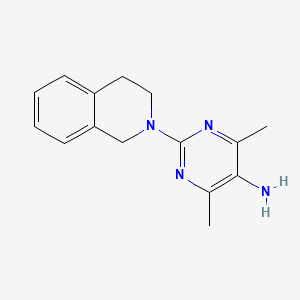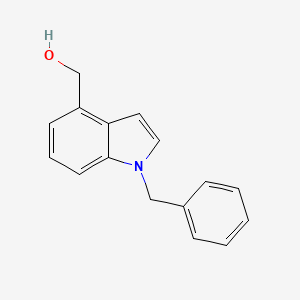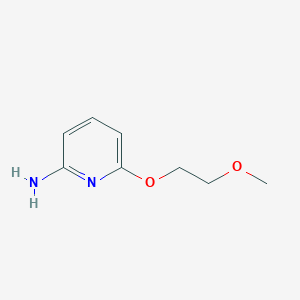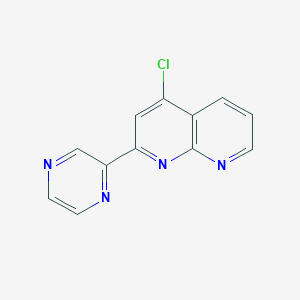
4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrazine ring fused to a naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Friedländer synthesis , which involves the condensation of 2-aminopyrazine with a suitable β-diketone or β-ketoester under acidic conditions. Another method includes the cyclization of 2-chloropyrazine with appropriate precursors under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of the chloro group to yield amines.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are employed.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into cellular processes and disease mechanisms.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Chloropyrazine
1,8-Naphthyridine derivatives
Other halogenated naphthyridines
Uniqueness: 4-Chloro-2-pyrazin-2-yl-1,8-naphthyridine stands out due to its specific structural features and reactivity profile
Propiedades
Fórmula molecular |
C12H7ClN4 |
|---|---|
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
4-chloro-2-pyrazin-2-yl-1,8-naphthyridine |
InChI |
InChI=1S/C12H7ClN4/c13-9-6-10(11-7-14-4-5-15-11)17-12-8(9)2-1-3-16-12/h1-7H |
Clave InChI |
IDOWUVAOZHNFAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(C=C2Cl)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


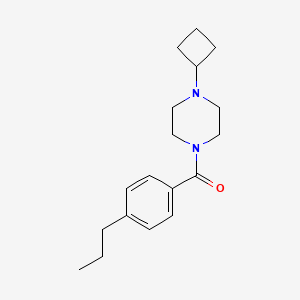
![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)

![2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
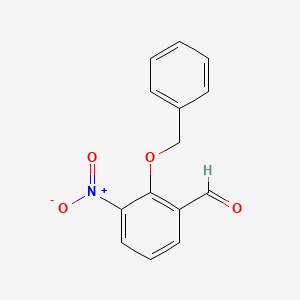
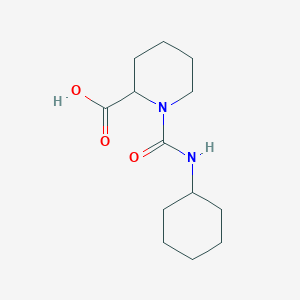



![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)
